molecular formula C9H9FN2O B138777 7-Fluoro-3-methyl-3,4-dihydroquinoxalin-2(1H)-one CAS No. 146741-05-1

7-Fluoro-3-methyl-3,4-dihydroquinoxalin-2(1H)-one

Cat. No.: B138777
CAS No.: 146741-05-1
M. Wt: 180.18 g/mol
InChI Key: ZXGDQNLIAUXOLE-UHFFFAOYSA-N
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Description

7-Fluoro-3-methyl-3,4-dihydroquinoxalin-2(1H)-one is a heterocyclic compound that belongs to the quinoxalinone family

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Fluoro-3-methyl-3,4-dihydroquinoxalin-2(1H)-one typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-methylquinoxalin-2-one and a fluorinating agent.

    Cyclization: The cyclization step involves the formation of the dihydroquinoxalinone ring, which can be facilitated by using catalysts and specific reaction conditions.

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

7-Fluoro-3-methyl-3,4-dihydroquinoxalin-2(1H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoxaline derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydroquinoxalinone derivatives.

    Substitution: Substitution reactions can introduce different functional groups at various positions on the quinoxalinone ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are used under specific conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline derivatives, while substitution can introduce various functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 7-Fluoro-3-methyl-3,4-dihydroquinoxalin-2(1H)-one involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: The compound may inhibit specific enzymes involved in biological processes.

    Receptor Binding: It may bind to specific receptors, modulating their activity.

    Pathway Modulation: The compound may affect various signaling pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    Quinoxalinone: The parent compound without the fluorine and methyl groups.

    Fluoroquinoxalinones: Compounds with fluorine atoms at different positions.

    Methylquinoxalinones: Compounds with methyl groups at different positions.

Uniqueness

7-Fluoro-3-methyl-3,4-dihydroquinoxalin-2(1H)-one is unique due to the specific positioning of the fluorine and methyl groups, which can influence its chemical reactivity and biological activity.

Properties

CAS No.

146741-05-1

Molecular Formula

C9H9FN2O

Molecular Weight

180.18 g/mol

IUPAC Name

7-fluoro-3-methyl-3,4-dihydro-1H-quinoxalin-2-one

InChI

InChI=1S/C9H9FN2O/c1-5-9(13)12-8-4-6(10)2-3-7(8)11-5/h2-5,11H,1H3,(H,12,13)

InChI Key

ZXGDQNLIAUXOLE-UHFFFAOYSA-N

SMILES

CC1C(=O)NC2=C(N1)C=CC(=C2)F

Canonical SMILES

CC1C(=O)NC2=C(N1)C=CC(=C2)F

Origin of Product

United States

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